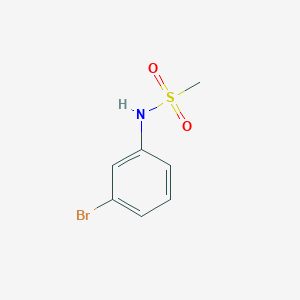
N-(3-bromophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(3-bromophenyl)methanesulfonamide is a chemical compound with the CAS Number: 83922-51-4 . It has a molecular weight of 250.12 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of N-(3-bromophenyl)methanesulfonamide can be achieved through an amidation reaction . For example, a stirred solution of 3-bromo aniline in dry DCM at 10°C can be added with pyridine followed by methane sulfonyl chloride and stirred at room temperature for 15 hours . The reaction can be monitored by TLC .
Molecular Structure Analysis
The molecular structure of N-(3-bromophenyl)methanesulfonamide can be represented by the formula C7H8BrNO2S . The InChI key for this compound is provided in various databases .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : N-(3-bromophenyl)methanesulfonamide and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, N-(2-bromophenyl)methanesulfonamide reacts with terminal acetylenes to yield 1-methylsulfonyl-indoles in a one-step process, demonstrating the compound's utility in creating carbon-functional groups in heterocyclic synthesis (Sakamoto et al., 1988).
Development of Chemoselective Reagents : The compound and its variants are pivotal in the development of chemoselective N-acylation reagents. N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from similar compounds, serve as reagents with good chemoselectivity (Kondo et al., 2000).
Structural Studies and Molecular Conformation : Detailed computational studies have been conducted on similar compounds like N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. This research highlights the importance of these compounds in understanding molecular structures and properties (Karabacak et al., 2010).
X-ray Powder Diffraction Studies : N-(3-bromophenyl)methanesulfonamide derivatives have been synthesized, and their crystal structures determined through X-ray powder diffraction. This provides valuable insights into the nature of intermolecular interactions and supramolecular assembly, important in pharmaceutical and materials science research (Dey et al., 2015).
Quantum Chemical Calculations for Antioxidant Activity : Theoretical calculations have been applied to compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide to predict free energy, optimized state, and molecular orbitals involved in spectrum formation. This research is significant for understanding the antioxidant activity of such compounds (Xue et al., 2022).
Investigations of Self-Association in Solution : Studies on compounds like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have examined their structure and self-association in solution. This research provides insights into the behavior of these compounds in different solvents, which is crucial for their application in various chemical processes (Sterkhova et al., 2014).
Mécanisme D'action
Sulfonamides, including N-(3-bromophenyl)methanesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This mechanism of action allows them to inhibit bacterial growth.
Safety and Hazards
N-(3-bromophenyl)methanesulfonamide is classified as having acute toxicity (Category 4, Oral) and can cause skin irritation (Category 2) . It also has specific target organ toxicity – single exposure (Category 3) . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .
Propriétés
IUPAC Name |
N-(3-bromophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAVLRMJGJXYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355390 | |
| Record name | N-(3-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)methanesulfonamide | |
CAS RN |
83922-51-4 | |
| Record name | N-(3-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-bromophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
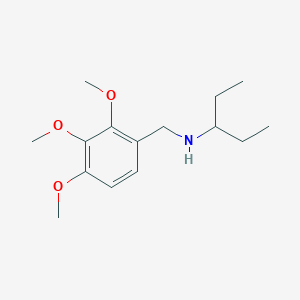
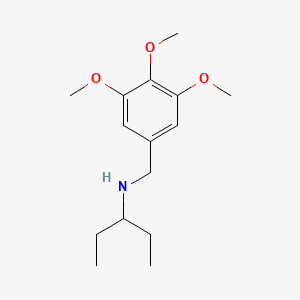
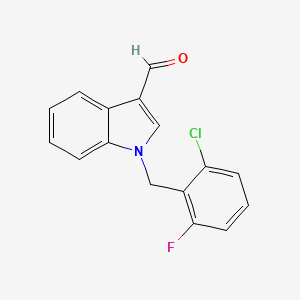


![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)
![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)

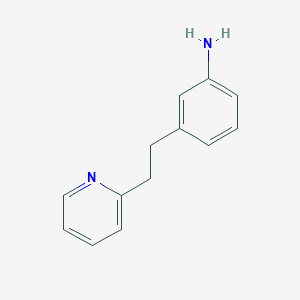
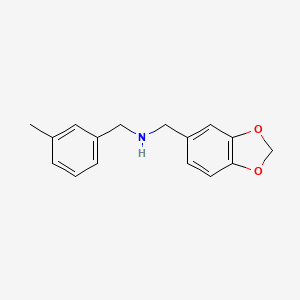
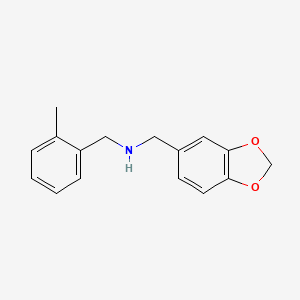
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)